Flt3-IN-2 IC50 vs. Next-Generation FLT3 Inhibitors: A Cross-Study Comparison of Biochemical Potency
While Flt3-IN-2 demonstrates an IC₅₀ of < 1 μM in a biochemical assay, modern FLT3 inhibitors exhibit significantly higher potency. For instance, quizartinib (AC220), a type II inhibitor, displays an IC₅₀ of 4.1 nM against FLT3-WT in similar assays . This ~250-fold difference in biochemical potency is a critical selection criterion. Flt3-IN-2's micromolar-range activity positions it as a less potent tool compound, ideal for experiments requiring a moderate level of FLT3 inhibition or for validating assay sensitivity against high-potency standards .
| Evidence Dimension | Biochemical inhibitory activity against wild-type FLT3 |
|---|---|
| Target Compound Data | IC₅₀ < 1,000 nM |
| Comparator Or Baseline | Quizartinib (AC220): IC₅₀ = 4.1 nM |
| Quantified Difference | Approximately 244-fold difference in potency |
| Conditions | In vitro kinase activity assay; specific protocol details vary across studies but represent standard biochemical FLT3 inhibition measurements. |
Why This Matters
This large potency differential defines the appropriate use case: Flt3-IN-2 serves as a moderate-activity control, while high-potency inhibitors like quizartinib are used for studies demanding maximal target engagement at low concentrations.
